molecular formula C8H9NO2 B131843 2-(6-Methylpyridin-2-yl)acetic acid CAS No. 92917-49-2

2-(6-Methylpyridin-2-yl)acetic acid

Cat. No.: B131843
CAS No.: 92917-49-2
M. Wt: 151.16 g/mol
InChI Key: UDZGMJHDNLXBQP-UHFFFAOYSA-N
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Description

Contextualizing 2-(6-Methylpyridin-2-yl)acetic Acid within Pyridine (B92270) Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound, structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. chemicalbook.comechemi.com This substitution imparts distinct chemical properties to the pyridine ring, making it a cornerstone in various chemical syntheses. The chemistry of pyridine and its derivatives is vast and has been the focus of research for over a century, leading to the development of thousands of medicinally important molecules. chemicalbook.comuni.lu

This compound belongs to the family of picoline derivatives, where a methyl group is attached to the pyridine ring. Specifically, it is a derivative of 2-picoline (2-methylpyridine), with an acetic acid moiety at the 2-position and a methyl group at the 6-position. The reactivity of the methyl group at the 2-position of the pyridine ring is a key aspect of its chemistry, allowing for various synthetic transformations.

The synthesis of the ethyl ester of this compound has been documented through the metalation of 2,6-lutidine (2,6-dimethylpyridine) followed by acylation. orgsyn.org This procedure involves the use of a strong base like potassium amide to deprotonate one of the methyl groups, creating a nucleophilic intermediate that can react with a carbonyl compound like diethyl carbonate. orgsyn.org Subsequent hydrolysis of the resulting ester would yield the desired this compound. This synthetic route highlights the unique reactivity of methyl groups on the pyridine ring, a central theme in pyridine chemistry.

Significance of Pyridine Acetic Acid Scaffolds in Advanced Chemical Sciences

The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of FDA-approved drugs. researchgate.netgoogle.com The incorporation of an acetic acid group onto the pyridine ring, creating a pyridine acetic acid scaffold, further enhances its versatility and potential for biological activity. echemi.com The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ability to exist in a deprotonated state at physiological pH allows for ionic interactions with biological targets.

Pyridine acetic acid derivatives are explored in various domains of chemical science:

Medicinal Chemistry: These scaffolds are integral to the design of novel therapeutic agents. For instance, the related compound (6-methyl-pyridin-2-ylamino)-acetic acid has been synthesized and its copper (II) complex has shown promising antibacterial activity. nih.gov The core structure is also found in more complex molecules, such as in intermediates for the synthesis of the anti-inflammatory drug Etoricoxib, which contains a 1-(6-methylpyridin-3-yl) moiety. chemicalbook.com

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in pyridine acetic acids make them excellent chelating ligands for metal ions. nih.gov The resulting metal complexes have applications in catalysis, materials science, and as potential metallodrugs. The coordination of metal ions can influence the electronic properties and steric arrangement of the ligand, leading to specific functionalities.

Agrochemicals: Pyridine derivatives have a long history of use as herbicides and pesticides. The specific structural features of pyridine acetic acids can be tuned to develop new agrochemicals with improved efficacy and environmental profiles.

Scope and Objectives of Research on this compound

The research focused on this compound and its analogues is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and scalable synthetic routes to produce this compound and its derivatives. This includes optimizing reaction conditions and exploring new catalytic systems. The synthesis of its ethyl ester from 2,6-lutidine provides a foundational method that can be further refined. orgsyn.org

Exploration of Coordination Chemistry: Researchers are investigating the coordination behavior of this compound with various metal ions. The aim is to synthesize and characterize novel metal complexes, studying their structural, spectroscopic, and electrochemical properties. A study on the copper (II) complex of the related (6-methyl-pyridin-2-ylamino)-acetic acid, for example, aimed to understand its geometry and its potential as an antibacterial agent. nih.gov

Investigation of Biological Activity: A significant driver of research is the potential for this compound and its derivatives to exhibit biological activity. This includes screening for antibacterial, antifungal, anticancer, and anti-inflammatory properties. The structural similarity to known bioactive molecules suggests that this compound could serve as a valuable building block for new drug candidates.

Applications in Materials Science: The ability of this molecule to form stable complexes with metals opens up possibilities for its use in the development of new materials, such as metal-organic frameworks (MOFs) or functional polymers with specific catalytic or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623090
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92917-49-2
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 6 Methylpyridin 2 Yl Acetic Acid and Its Analogs

Classical and Contemporary Approaches to Pyridine (B92270) Acetic Acid Synthesis

The construction of the pyridylacetic acid scaffold can be achieved through several established and modern synthetic routes. These methods often involve the strategic introduction of the acetic acid moiety or its precursor onto a pre-existing pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridylacetate Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of pyridylacetate derivatives. nih.govlibretexts.org These reactions typically involve the coupling of a halopyridine with a suitable acetate (B1210297) equivalent in the presence of a palladium catalyst. nih.gov

Common coupling partners include lithium enolates, silyl (B83357) enol ethers, and Reformatsky reagents. nih.gov The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is also employed, where pyridylboronic acids are coupled with heteroaryl halides. nih.govlibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. libretexts.orgsigmaaldrich.com For instance, specialized phosphine (B1218219) ligands are often necessary for successful couplings involving amines. libretexts.org The reactivity of the halogen leaving group generally follows the trend: I > Br > OTf >> Cl > F. libretexts.org

A general scheme for the Suzuki-Miyaura coupling is presented below:

Scheme 1: General Scheme of Suzuki Cross-Coupling Reactionlibretexts.orgGenerated code

Where Ar and Ar' are aryl or heteroaryl groups, X is a halide or triflate, and B(OR)2 is a boronic acid or ester.

Utilization of Activated Methylene (B1212753) Compounds in Pyridine Acetic Acid Synthesis

Activated methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are valuable nucleophiles in organic synthesis. journaljmsrr.compurkh.com Their utility extends to the synthesis of pyridine acetic acid derivatives through reactions with halopyridines or activated pyridine-N-oxides. nih.govacs.org

Commonly used activated methylene compounds include malonates, ketoesters, and cyanoacetate. nih.gov The reaction typically proceeds via a nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired pyridylacetic acid. nih.govmasterorganicchemistry.com Meldrum's acid and barbituric acid derivatives have also been successfully employed as activated methylene sources. nih.gov

A notable three-component synthesis utilizes Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation. nih.govacs.org

Decarboxylative Substitution Pathways for Pyridylacetic Acid Derivatives

Decarboxylative reactions provide a direct method for the formation of new carbon-carbon bonds by extruding carbon dioxide. masterorganicchemistry.com In the context of pyridylacetic acid synthesis, decarboxylative substitution pathways offer a unique approach. One such strategy involves the reaction of activated pyridine-N-oxides with Meldrum's acid derivatives. acs.org The resulting intermediate can then undergo ring-opening and decarboxylation with various nucleophiles to afford substituted pyridylacetic acid derivatives. acs.org

This method is advantageous as it allows for the introduction of diverse substituents at the alpha-position of the acetic acid moiety. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.com

Targeted Synthesis of 2-(6-Methylpyridin-2-yl)acetic Acid

The specific synthesis of this compound often relies on precursor-based routes, starting from readily available methylpyridines.

Precursor-Based Synthetic Routes

A common and effective method for the synthesis of ethyl 6-methylpyridine-2-acetate, a direct precursor to the target acid, involves the metalation of 2,6-lutidine (2,6-dimethylpyridine). orgsyn.org This process typically utilizes a strong base, such as potassium amide in liquid ammonia (B1221849), to deprotonate one of the methyl groups, forming a potent nucleophile. orgsyn.org This is followed by acylation with a suitable electrophile like diethyl carbonate to introduce the acetate functionality. orgsyn.org Subsequent hydrolysis of the resulting ester yields this compound. While potassium amide is effective, other bases like sodium amide and n-butyllithium have also been used, albeit with reported lower yields. orgsyn.org

Another precursor-based approach involves the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid. This straightforward reaction can rapidly produce (6-methyl-pyridin-2-ylamino)-acetic acid, a related but distinct compound. researchgate.net

The table below summarizes a key step in a precursor-based synthesis of an ester of the target compound.

Table 1: Synthesis of Ethyl 6-Methylpyridine-2-acetate orgsyn.org

Reactant 1 Reactant 2 Base Solvent Product Yield

Mechanistic Insights into Methylpyridineacetic Acid Formation

The formation of the methylpyridineacetic acid backbone through the metalation of 2,6-lutidine proceeds via a carbanionic intermediate. The strong base abstracts a proton from one of the acidic methyl groups of 2,6-lutidine, creating a resonance-stabilized anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent workup, typically involving neutralization with a mild acid like ammonium (B1175870) chloride, leads to the formation of the ethyl ester. orgsyn.org The final step to obtain the carboxylic acid is a standard ester hydrolysis.

The decarboxylative pathways, as mentioned earlier, proceed through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com This process is particularly facile for β-keto acids and related structures, where the carbonyl group at the beta position facilitates the loss of CO₂. masterorganicchemistry.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of stereoselective methods for the synthesis of chiral pyridine derivatives, including analogs of this compound, is an active area of research.

One powerful strategy for creating chiral centers is through asymmetric catalysis. A highly enantioselective copper-catalyzed alkylation of β-substituted alkenyl pyridines has been reported. nih.govresearchgate.net This method utilizes a copper-chiral diphosphine ligand catalyst and a Lewis acid to activate the otherwise poorly reactive alkenyl pyridine, allowing for the introduction of a wide variety of alkyl groups with high enantioselectivity. nih.govresearchgate.net This approach provides a pathway to a broad range of alkylated chiral pyridines. nih.gov

Another innovative approach involves the dearomatization of the pyridine ring to generate chiral piperidine (B6355638) structures. A stepwise dearomatization/borylation of pyridines has been developed to produce enantioenriched 3-boryl-tetrahydropyridines. acs.org This method uses a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are themselves obtained from the partial reduction of pyridine derivatives. acs.org The resulting chiral borylated piperidines are versatile intermediates that can be further functionalized. acs.org

The synthesis of planar chiral pyridine derivatives represents another facet of stereoselective synthesis. A highly efficient palladium-catalyzed intramolecular C–H arylation has been used to synthesize planar chiral ferrocenylpyridine derivatives with excellent enantioselectivity. acs.org This method demonstrates high catalytic efficiency and is applicable to a wide range of substrates. acs.org

While a direct stereoselective synthesis of this compound is not prominently described, these methodologies for creating both point and planar chirality in pyridine-containing molecules are indicative of the strategies that could be employed. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could potentially yield enantiomerically enriched this compound. The synthesis of tunable chiral pyridine–aminophosphine ligands for use in asymmetric hydrogenation has been achieved, showcasing the potential of this approach. rsc.org

The table below outlines some of the stereoselective strategies used for the synthesis of chiral pyridine derivatives.

Stereoselective StrategyMethodologyChiral Product TypeKey FeaturesReference
Asymmetric Catalysis Copper-catalyzed enantioselective alkylation of alkenyl pyridines. nih.govresearchgate.netAlkylated chiral pyridinesHigh enantioselectivity and broad substrate scope. nih.gov nih.govresearchgate.net
Dearomatization/Borylation Stepwise dearomatization of pyridines followed by Cu(I)-catalyzed enantioselective borylation. acs.orgChiral piperidinesProvides access to saturated N-heterocycles with high diastereo- and enantioselectivity. acs.org acs.org
Asymmetric C-H Arylation Palladium-catalyzed intramolecular C-H arylation. acs.orgPlanar chiral ferrocenylpyridinesExcellent yields and enantioselectivity. acs.org acs.org
Asymmetric Hydrogenation Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.orgChiral pyridine-aminophosphine ligandsHigh yields and excellent enantioselectivities. rsc.org rsc.org

Chemical Derivatization and Structural Modification of 2 6 Methylpyridin 2 Yl Acetic Acid

Synthesis of Ester and Amide Derivatives of 2-(6-Methylpyridin-2-yl)acetic Acid

The carboxylic acid moiety is the most readily functionalized group in this compound, allowing for the straightforward synthesis of esters and amides. These derivatives are often synthesized to modify the compound's solubility, and pharmacokinetic properties, or to act as intermediates for further reactions.

Esterification: Ester derivatives are typically prepared via Fischer-Speier esterification. This method involves refluxing the carboxylic acid in an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or dry hydrogen chloride gas.

Amidation: The synthesis of amide derivatives from this compound can be achieved through several established methods. ajchem-a.com A common and effective approach involves the use of coupling agents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. ajchem-a.com Widely used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically accomplished by treating the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). ukm.mynih.gov The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. ukm.mynih.gov This two-step procedure is highly efficient for coupling with a wide array of amines, including substituted anilines and various heterocyclic amines. sphinxsai.comnih.gov

The table below summarizes common reagents used in the synthesis of ester and amide derivatives.

Derivative TypeReactionReagents
Ester Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)
Amide Peptide CouplingAmine, DCC, DMAP
Amide Acyl Chloride Formation1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Amine, Base (e.g., Triethylamine)

Detailed research on related pyridine (B92270) carboxylic acids has demonstrated the successful synthesis of a series of monoamide isomers using the acyl chloride method, highlighting the robustness of this approach. ukm.mynih.gov

Halogenation and Functionalization of the Pyridine Ring

Functionalization of the pyridine ring of this compound can introduce new properties or provide handles for further chemical modifications. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.gov However, specific C-H functionalization and halogenation reactions can be achieved.

Halogenation: Halogenated derivatives, particularly bromo- and chloro-substituted compounds, are valuable synthetic intermediates. For instance, 2-bromo-6-methylpyridine (B113505) is a known precursor in the synthesis of more complex molecules like bipyridines. sigmaaldrich.com The existence of compounds such as 2-(2-bromo-6-methylpyridin-4-yl)acetic acid confirms that halogenation of the parent structure is feasible. chemsrc.com

Interestingly, studies on the closely related picolinic acid have shown that treatment with thionyl chloride for the purpose of creating an acid chloride can also lead to chlorination at the 4-position of the pyridine ring as a side product. nih.govnih.gov This suggests that similar conditions could potentially yield a 4-chloro derivative of this compound.

Other Functionalizations: Beyond halogenation, the pyridine ring can undergo various C-H functionalization reactions, often catalyzed by transition metals. nih.gov These reactions can introduce alkyl, aryl, or other functional groups, although achieving selectivity can be challenging due to the presence of multiple C-H bonds. nih.gov

The table below outlines potential functionalization pathways for the pyridine ring.

Reaction TypePositionReagents/ConditionsPotential Product
Chlorination 4-positionThionyl Chloride (SOCl₂)2-(4-Chloro-6-methylpyridin-2-yl)acetic acid
Bromination 2-position (on ring)N-Bromosuccinimide (NBS)2-(2-Bromo-6-methylpyridin-X-yl)acetic acid
C-H Alkylation C-4 positionNi/Lewis Acid Catalysis, Alkene2-(4-Alkyl-6-methylpyridin-2-yl)acetic acid
C-H Arylation C-2 positionPalladium Catalysis, (Hetero)arylcarboxylic acids2-(X-Aryl-6-methylpyridin-2-yl)acetic acid

Formation of Picolinic Acid-Type Derivatives from this compound

Picolinic acid (pyridine-2-carboxylic acid) is a pyridine derivative where a carboxylic acid group is directly attached to the pyridine ring at the 2-position. wikipedia.org Transforming this compound into a picolinic acid-type structure involves modification of the acetic acid side chain or the methyl group at the 6-position.

The most direct route to a picolinic acid derivative from a related precursor involves the oxidation of a methyl group on the pyridine ring. For example, 2-methylpyridine (B31789) can be oxidized to picolinic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.org

Applying this principle, the methyl group at the 6-position of this compound could potentially be oxidized to a carboxylic acid, yielding pyridine-2-acetic acid-6-carboxylic acid. More relevantly, research has demonstrated the highly efficient bioconversion of 2,6-dimethylpyridine (B142122) into 6-methylpicolinic acid (6-methylpyridine-2-carboxylic acid). nih.gov This reaction, catalyzed by the fungus Exophiala dermatitidis, specifically oxidizes one of the methyl groups to a carboxylic acid with high yield and regioselectivity. nih.gov This biocatalytic approach represents a promising method for generating picolinic acid structures from alkyl-substituted pyridines.

Starting MaterialTransformationReagent/CatalystProductReference
2,6-DimethylpyridineMethyl Group OxidationExophiala dermatitidis cells6-Methylpicolinic acid nih.gov
2-MethylpyridineMethyl Group OxidationPotassium Permanganate (KMnO₄)Picolinic acid wikipedia.org
This compoundPotential Methyl Group OxidationStrong Oxidizing AgentPyridine-2-acetic acid-6-carboxylic acidN/A

Conjugation and Bioconjugation Strategies for this compound

Bioconjugation involves linking a molecule to a biological entity, such as a protein, antibody, or nucleic acid, for applications in diagnostics and therapeutics. chemistryviews.org The carboxylic acid group of this compound is an ideal "handle" for such conjugation reactions.

The most common strategy involves activating the carboxylic acid to make it susceptible to nucleophilic attack by amine groups (e.g., the side chain of lysine (B10760008) residues) on a protein. nih.gov This activation is typically achieved by converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. The resulting activated ester readily reacts with primary amines under mild pH conditions to form a stable amide bond, covalently linking the molecule to the biomolecule. nih.gov

Another strategy involves coordination chemistry. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating ligand for various metal ions. Research on the related compound (6-methyl-pyridin-2-ylamino)-acetic acid has shown that it forms stable complexes with copper(II) ions. researchgate.netresearchgate.net This demonstrates the potential for this compound to act as a ligand for creating metal-containing conjugates.

Advanced bioconjugation techniques, such as click chemistry, could also be employed. nih.gov This would first require modification of the this compound scaffold to introduce a bio-orthogonal functional group, such as an alkyne or an azide, which can then react specifically and efficiently with a corresponding functional group on a target biomolecule. chemistryviews.org

Conjugation TargetFunctional Group on TargetLinkage ChemistryResulting Bond
Protein (e.g., Antibody) Amine (Lysine residue)Carboxylic Acid Activation (e.g., NHS ester)Amide
Metal Ion (e.g., Cu²⁺) N/AChelation/CoordinationCoordinate Bond
Modified Biomolecule Azide or AlkyneClick Chemistry (after functionalization)Triazole

Spectroscopic and Advanced Characterization Techniques for 2 6 Methylpyridin 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-(6-Methylpyridin-2-yl)acetic acid and its derivatives. ukm.my It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the protons in the molecule. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, while the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety and the methyl (-CH₃) protons on the pyridine ring resonate at higher fields. pressbooks.pub The integration of the peak areas provides a ratio of the number of protons corresponding to each signal. pressbooks.pub

In the case of derivatives, the introduction of different functional groups leads to predictable changes in the chemical shifts. For example, in ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative, the methyl protons appear as a singlet at 2.26 ppm, while the methylene protons of the ethyl group appear as a quartet. rsc.org The protons on the phenyl ring are observed as a multiplet between 7.24 and 7.34 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. The carbonyl carbon of the acetic acid group is typically found at a low field (downfield), while the methyl carbon is observed at a high field (upfield). For instance, in a derivative like ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon appears at 165.8 ppm, while the methyl carbon is at 18.2 ppm. rsc.org The carbons of the pyridine ring show characteristic shifts that are influenced by the position of the substituents. rsc.orgdocbrown.info

A representative table of ¹H and ¹³C NMR chemical shifts for a derivative of this compound is provided below:

Table 1: ¹H and ¹³C NMR Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH9.21 (brs, 1H), 7.76 (brs, 1H)-
Phenyl-H7.34-7.24 (m, 5H)145.3, 128.8, 128.5, 127.7, 126.7
CH (pyrimidine ring)5.17 (s, 1H)54.4
-OCH₂CH₃4.01-3.96 (q, 2H)59.6
Pyrimidine-C=O-152.6
Ester-C=O-165.8
Pyrimidine-C-148.7, 99.7
-CH₃2.26 (s, 3H)18.2
-OCH₂CH₃1.11-1.07 (t, 3H)14.5

Data obtained in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides crucial information about the functional groups present in this compound and its derivatives. researchgate.netscribd.com These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the carboxylic acid group, including a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The C-H stretching and bending vibrations of the methyl group and the pyridine ring, as well as the C-N stretching vibrations of the pyridine ring, will also be present. scribd.com For instance, in derivatives of this acid, the C=O stretching vibration is typically observed in the range of 1699-1742 cm⁻¹. ukm.my The N-H stretching and bending vibrations in amide derivatives are found around 3339-3358 cm⁻¹ and 1525-1535 cm⁻¹, respectively. ukm.my

FT-Raman spectroscopy provides complementary information to FT-IR. While strong absorptions in IR are often weak in Raman and vice versa, together they provide a more complete vibrational profile of the molecule. Aromatic ring vibrations, for example, often give rise to strong signals in the Raman spectrum.

Table 2: Characteristic FT-IR Absorption Bands for Derivatives of this compound ukm.myrsc.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3339 - 3477
C-H (Aromatic/Alkyl)Stretching2967 - 2985
C=O (Ester/Amide)Stretching1699 - 1742
C=O (Carboxylic Acid)Stretching~1700
N-H (Amide)Bending1525 - 1535
C=N, C=C (Aromatic Ring)Stretching~1600

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. ukm.my It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For example, a derivative like ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak at m/z 260. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the analysis of the resulting fragment ions can help to identify different structural motifs within the molecule. For instance, the fragmentation of a related compound, 2-acetyl-6-methylpyridine, would likely involve the loss of the acetyl group. nist.gov

UV-Vis Spectroscopy in Electronic Structure and Purity Assessment

UV-Vis spectroscopy is utilized to investigate the electronic transitions within this compound and its derivatives and can also serve as a method for assessing purity. researchgate.netscribd.com The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. The pyridine ring and the carboxylic acid group in this compound are the primary chromophores. The electronic spectra of derivatives can show shifts in λ_max depending on the nature and position of the substituents. ukm.my This technique is also useful for quantitative analysis and for monitoring the progress of reactions involving these compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound and its derivatives, X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scispace.comresearchgate.net For example, in a co-crystal of N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid, X-ray diffraction revealed the presence of N-H···O hydrogen bonds between the two components. scispace.comresearchgate.net The analysis of crystal structures of related terpyridine derivatives has shown nearly coplanar arrangements of the aromatic rings. redalyc.org Such detailed structural information is crucial for understanding the solid-state packing and the physical properties of these compounds.

Computational Chemistry and Theoretical Investigations of 2 6 Methylpyridin 2 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. electrochemsci.org For pyridine (B92270) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are commonly employed to optimize molecular geometry and compute various electronic and reactivity descriptors. electrochemsci.orgresearchgate.net These calculations help predict a molecule's stability, reactivity, and potential as a corrosion inhibitor or a biologically active agent. electrochemsci.org

The insights from DFT studies on related pyridine carboxylic acids suggest that the positions of substituent groups significantly influence the electronic properties and inhibition efficiency. electrochemsci.org Such computational approaches are invaluable for screening compounds and rationalizing their mechanisms of action before undertaking costly and time-consuming experimental synthesis and testing. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.govaimspress.com

DFT calculations are used to determine the energies of these orbitals and other quantum chemical parameters. For instance, studies on pyridine dicarboxylic acids have shown how the arrangement of carboxyl groups affects the HOMO-LUMO gap and other reactivity indices like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). electrochemsci.org A higher electrophilicity index suggests a greater capacity to accept electrons, which can be a predictor of efficacy in applications like corrosion inhibition. electrochemsci.org

Table 1: Illustrative Quantum Chemical Parameters for Pyridine Carboxylic Acid Derivatives (Calculated via DFT) Note: This table is illustrative, based on data for related compounds to demonstrate the type of information generated from DFT calculations.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Electrophilicity Index (ω)
2,3-Pyridinedicarboxylic acid-9.041-2.7576.2846.284
2,4-Pyridinedicarboxylic acid-9.088-2.6756.4136.012
2,5-Pyridinedicarboxylic acid-8.995-2.5716.4245.824
2,6-Pyridinedicarboxylic acid-9.284-2.6996.5856.062
(Data adapted from a DFT study on pyridine dicarboxylic acids as corrosion inhibitors electrochemsci.org)

For 2-(6-Methylpyridin-2-yl)acetic acid, the HOMO is expected to be localized on the pyridine ring, while the LUMO would also involve the ring and the carboxylic acid group. The methyl group acts as an electron-donating group, which would influence the HOMO energy, while the acetic acid moiety acts as an electron-withdrawing group, affecting the LUMO energy.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. daneshyari.com By performing a normal-mode analysis on the optimized geometry, theoretical vibrational frequencies can be computed. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netaimspress.com

For this compound, key vibrational modes would include:

Pyridine ring stretching: Vibrations associated with the C-C and C-N bonds within the aromatic ring.

C-H stretching: From the methyl group and the pyridine ring.

Carboxylic acid vibrations: Characteristic O-H stretching, C=O (carbonyl) stretching, and C-O stretching modes.

CH₂ vibrations: Stretching and bending modes from the methylene (B1212753) bridge.

Theoretical calculations can also predict how these frequencies might shift in the presence of solvents or upon forming complexes, providing deeper insight into intermolecular interactions. researchgate.netaimspress.com Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be coupled with DFT to study the adsorption mechanism of such molecules on metal surfaces. daneshyari.com

Quantum Chemical Studies on Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecules in biological systems and materials science. mdpi.comrsc.org For this compound, the most significant NCIs are hydrogen bonds. Intramolecularly, a hydrogen bond could form between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom. Intermolecularly, these molecules can form strong hydrogen-bonded dimers via their carboxylic acid groups, a common feature for carboxylic acids. researchgate.net

Quantum chemical calculations, including DFT and high-level ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT), are used to study these interactions. researchgate.netmdpi.com Such studies can quantify the strength of hydrogen bonds, analyze their geometry, and decompose the interaction energy into components like electrostatics, exchange-repulsion, induction, and dispersion. mdpi.com Research on the acetic acid-pyridine complex has shown that a strong N···H–O hydrogen bond is the most stable configuration and that its strength is significantly enhanced by solvents. researchgate.net These theoretical investigations are vital for understanding crystal packing, protein-ligand binding, and the self-assembly of supramolecular structures. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules, MD provides detailed information on conformational changes, solvent effects, and the thermodynamics of binding processes.

While specific MD simulation studies on this compound are not prominent in the literature, this technique would be highly valuable for its analysis. An MD simulation could explore the conformational landscape of the molecule, particularly the rotational freedom around the C-C bond connecting the acetic acid moiety to the pyridine ring. This would reveal the preferred orientations of the side chain relative to the ring in different environments (e.g., in a vacuum vs. in an aqueous solution), which is critical for understanding how the molecule might fit into a biological receptor's active site.

Structure-Activity Relationship (SAR) Studies using Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govnih.gov Computational SAR, often termed Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate molecular descriptors with activity. nih.govnih.gov These descriptors, which quantify physicochemical properties, can be calculated using computational methods like DFT.

For pyridine derivatives, which are vital scaffolds in medicinal chemistry, SAR studies are common. nih.govnih.gov Computational models can help rationalize the mechanisms of action and predict the activity of new, unsynthesized compounds, thereby guiding drug discovery. nih.govnih.gov For example, in designing novel inhibitors, computational SAR can identify which functional groups or structural modifications enhance activity. nih.gov Studies on pyrazolopyridine derivatives have shown that variations at different positions on the ring system lead to significant differences in antiviral activity, allowing for the optimization of lead compounds. acs.org

In the context of this compound, a computational SAR study would involve generating a series of related analogues by modifying the substituents on the pyridine ring or altering the acetic acid side chain. By calculating molecular descriptors for these analogues and correlating them with experimentally determined biological activity, a predictive QSAR model could be built. Such a model would be instrumental in designing new derivatives with improved potency or other desirable properties.

Biological and Medicinal Chemistry Research Applications of 2 6 Methylpyridin 2 Yl Acetic Acid Derivatives

Pyridine (B92270) Carboxylic Acid Derivatives as Privileged Scaffolds in Drug Discovery

Pyridine carboxylic acid derivatives, including the 2-(6-methylpyridin-2-yl)acetic acid framework, are recognized as privileged scaffolds in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The pyrimidine (B1678525) moiety, often found in conjunction with pyridine rings in bioactive compounds, is another privileged structure known for its presence in antimicrobial, antiviral, antitumor, and antifibrotic agents. mdpi.com The combination of these structural motifs in a single molecule can lead to the development of novel therapeutic agents with enhanced potency and selectivity.

The versatility of the pyridine and pyrimidine cores allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for high-throughput screening. This approach is crucial in the identification of new drug candidates with potential applications in various therapeutic areas. mdpi.com

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, a key strategy in the development of new drugs.

One of the most studied targets is cyclooxygenase (COX), an enzyme involved in the inflammatory pathway. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. mdpi.commdpi.com Derivatives of acetic acid are a known class of NSAIDs. drugbank.comgoogle.com For instance, some novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov Docking studies have revealed specific binding interactions between these compounds and the active sites of the target enzymes. nih.gov

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is another important target for anti-inflammatory and anticancer therapies. Researchers have identified 2-(thiophen-2-yl)acetic acid derivatives as suitable platforms for developing mPGES-1 inhibitors. nih.gov Certain compounds in this class have demonstrated selective inhibitory activity in the low micromolar range. nih.gov

The inhibitory potential of these compounds is not limited to enzymes involved in inflammation. Studies have also explored their effects on enzymes like collagen prolyl 4-hydroxylases, which are implicated in fibrotic diseases. mdpi.com

Antimicrobial Activity of Pyridine Acetic Acid Derivatives

The search for new antimicrobial agents is a critical area of research, and pyridine acetic acid derivatives have shown promise in this regard. Acetic acid itself has been used for centuries as a disinfectant and antiseptic agent. nih.gov Studies have demonstrated its germicidal activity against a range of pathogens, including those responsible for bovine mastitis. nih.gov

Derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov The antimicrobial activity within this series of compounds was found to be dependent on the nature of the substituent on the benzene (B151609) ring. nih.gov

The mechanism of antimicrobial action can vary. For some compounds, it may involve the inhibition of essential microbial enzymes. For instance, some sulfonamide derivatives have been investigated for their antibacterial and antifungal properties. nih.gov

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected pathological processes involved in numerous diseases. Derivatives of this compound have been explored for their potential to modulate these processes.

Many acetic acid derivatives are classified as non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. drugbank.comgoogle.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Some novel pyridine derivatives have shown high selectivity for COX-2 inhibition. mdpi.com

In addition to their anti-inflammatory effects, some of these compounds also exhibit significant antioxidant activity. researchgate.netmdpi.com Antioxidant capacity is often evaluated using assays such as the DPPH radical scavenging test. researchgate.net For example, a new embelin-ninhydrin adduct demonstrated high antioxidant activity in the DPPH test. researchgate.net The methanolic extracts of certain plant species, which may contain compounds with similar structural features, have also shown potent antioxidant activity. nih.gov

The anti-inflammatory activity of these derivatives has been evaluated in various in vivo models, such as the carrageenan-induced paw edema test in rats. mdpi.com Some compounds have exhibited anti-inflammatory effects comparable to standard drugs like dexketoprofen. mdpi.com The acetic acid-induced writhing test is another common model used to assess the analgesic and anti-inflammatory potential of new compounds. researchgate.netmdpi.com

Applications in other Biological Targets and Pathways

The therapeutic potential of this compound derivatives extends beyond enzyme inhibition and antimicrobial or anti-inflammatory effects. Researchers are exploring their interactions with other biological targets and pathways.

For example, some pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity against hepatic stellate cells. mdpi.com Certain compounds demonstrated the ability to inhibit collagen expression and hydroxyproline (B1673980) content, suggesting their potential as novel anti-fibrotic drugs. mdpi.com

Furthermore, the general class of pyridine derivatives is being investigated in the context of metal-based drugs. Platinum(II) and copper(II) complexes, which can incorporate pyridine-containing ligands, are being studied for their cytotoxic activity against cancer cells. mdpi.com DNA is a primary target for many of these metallodrugs. mdpi.com

The diverse biological activities of these compounds underscore the importance of the this compound scaffold in medicinal chemistry and provide a foundation for the development of new therapeutic agents for a wide range of diseases.

Advanced Materials and Polymer Science Applications of 2 6 Methylpyridin 2 Yl Acetic Acid Derivatives

Incorporation into Polymeric Structures and Copolymers

Furthermore, this reactive group allows for the grafting of the molecule onto pre-existing polymer backbones, creating functionalized copolymers. For instance, polymers with reactive side chains, such as those containing hydroxyl or amine groups, can be modified with 2-(6-methylpyridin-2-yl)acetic acid to introduce the pyridine (B92270) functionality. This grafting approach is a powerful strategy for tailoring the surface properties or bulk characteristics of commodity polymers. The synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives has been demonstrated, showcasing the versatility of incorporating pyridine units to create materials with specific applications. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another advanced method that can be utilized. Polymerization-induced self-assembly (PISA) in acetic acid has been successfully employed to create diblock copolymers from various monomers, indicating that acidic monomers can be compatible with controlled polymerization techniques to produce well-defined block copolymers. rsc.org This suggests that this compound could potentially be used in similar controlled polymerization processes to synthesize block copolymers with precise architectures and functionalities.

The table below outlines potential methods for incorporating the this compound moiety into polymeric structures.

Table 1: Polymerization Strategies for this compound

Polymerization Method Co-monomer Type Resulting Polymer Type Key Feature
Polycondensation Diols Polyester Pyridine unit in the main chain
Polycondensation Diamines Polyamide Pyridine unit in the main chain
Grafting Reaction Polymers with -OH or -NH2 groups Graft Copolymer Pyridine unit as a side chain

Functional Materials Development based on Pyridine Scaffolds

The pyridine scaffold is a cornerstone in the development of a wide array of functional materials, owing to its unique electronic properties and its ability to act as a ligand for metal ions. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This property is central to the design of coordination polymers and metal-organic frameworks (MOFs). By using derivatives like this compound as organic linkers, researchers can construct intricate, multidimensional networks with tailored porosity, catalytic activity, and sensing capabilities. researchgate.netresearchgate.net

The development of functional materials based on pyridine scaffolds has been a subject of significant research. nih.govresearchgate.net These materials find applications in fields ranging from catalysis to optoelectronics. researchgate.net For example, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to act as selective sensors for metal ions like palladium. rsc.org The specific spatial arrangement provided by the pyridine ring is crucial for the selective binding of the target ion. rsc.org Similarly, fluorescent polymers with 2,6-bis(2-thienyl)pyridine units have been developed as highly efficient sensors for detecting palladium ions through fluorescence quenching. researchgate.net

The incorporation of the this compound moiety into materials can lead to several functionalities, as detailed in the table below.

Table 2: Functional Materials Derived from Pyridine Scaffolds

Material Type Key Functional Role of Pyridine Potential Application Supporting Principle
Coordination Polymers/MOFs Metal-binding ligand Catalysis, Gas Storage, Sensing The nitrogen atom coordinates with metal centers to form extended networks. researchgate.netmdpi.com
Chemosensors Selective ion-binding site Environmental Monitoring (e.g., Pd2+ detection) The pyridine nitrogen provides a specific binding site, leading to a detectable optical or electronic response. rsc.orgresearchgate.net
Cross-linked Polymers Interface layer modification Organic Solar Cells Pyridine-incorporated polymers can reduce the work function of electrodes and improve device stability. acs.org

Optoelectronic Properties and Applications of Pyridine-Based Polymers

Pyridine-based polymers are a significant class of materials in the field of optoelectronics, largely due to the electron-deficient nature of the pyridine ring. dtic.mil This characteristic makes them excellent candidates for use as electron-transporting materials (ETMs) in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). google.comrsc.org The incorporation of pyridine units into a conjugated polymer backbone lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron injection and transport. rsc.org

The development of nonconventional luminescent polymers, which lack traditional large π-conjugated structures, has also gained attention. rsc.org These polymers often derive their luminescence from the clustering of functional groups like C=O and heteroatoms such as nitrogen, which are present in the this compound structure. This opens up possibilities for creating novel light-emitting materials. Furthermore, the synthesis of luminescent coordination polymers using nitrogen-rich ligands highlights another pathway to creating photoactive materials. mdpi.com

The table below summarizes key optoelectronic properties and applications of pyridine-based polymers.

Table 3: Optoelectronic Properties and Applications of Pyridine-Based Polymers

Property/Application Role of the Pyridine Moiety Example Device/System Supporting Principle
Electron Transport Acts as an electron-accepting unit, lowering the LUMO level. Organic Light-Emitting Diodes (OLEDs) The high electron affinity of pyridine facilitates electron injection from stable metal cathodes like aluminum. google.comrsc.org
Luminescence The conjugated π-system of the pyridine ring can be part of the chromophore. Polymer Light-Emitting Devices (PLEDs) The electronic structure of pyridine-based polymers allows for radiative decay of excitons, producing light. dtic.milgoogle.com
Charge Carrier Mobility Influences the packing and electronic coupling between polymer chains. Organic Solar Cells (OSCs) The introduction of specific functional groups to the pyridine unit can tune carrier mobility and device performance. acs.orgacs.org

Q & A

Q. What are the standard synthetic routes for 2-(6-Methylpyridin-2-yl)acetic acid, and how do reaction conditions influence yield?

Q. Which characterization techniques are most reliable for confirming the identity and purity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for structural confirmation, particularly to verify the methyl group at the pyridine 6-position and the acetic acid moiety. Mass spectrometry (HRMS) provides molecular weight validation. Purity is assessed via HPLC (>95% purity threshold) or melting point analysis. For example, impurities in amidation byproducts can be identified via discrepancies in NMR peak splitting .

Q. What are the primary applications of this compound in chemical research?

The compound serves as a versatile intermediate:

  • Organic Synthesis : Building block for heterocyclic compounds (e.g., pyridine derivatives via nucleophilic substitution).
  • Biological Studies : Probing enzyme interactions (e.g., acetyltransferase assays) due to its structural similarity to acetic acid metabolites .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions when characterizing this compound derivatives?

Contradictions in NMR or MS data often arise from regioisomeric impurities or tautomerism. For example, in amidation reactions, competing pathways may produce 2-(6-methylpyridin-3-yl)acetamide (desired) vs. 2-(4-methylpyridin-2-yl)acetamide (byproduct). Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish substitution patterns.
  • Crystallography : Resolves ambiguity via single-crystal X-ray diffraction (e.g., SHELX refinement ).
  • LC-MS/MS : Detects low-abundance impurities (<1%) .

Q. What experimental design considerations are critical for optimizing the carboxylation of 6-methylpyridine derivatives?

Key factors include:

  • Reagent Selection : Use of CO₂ vs. chloroacetic acid affects regioselectivity.
  • Catalyst Optimization : Transition metals (e.g., Pd) enhance carboxylation efficiency but may require inert atmospheres.
  • Reaction Monitoring : In-situ FTIR tracks CO₂ consumption to prevent over-reaction. For example, carboxylation of 3-bromo-6-methylpyridine with CO₂ under Pd catalysis achieves 78% yield vs. 65% without catalysis .

Q. How does the methyl group position on the pyridine ring influence the compound’s biological activity?

Comparative studies with analogs (e.g., 2-(3-methylpyridin-2-yl)acetic acid) show that the 6-methyl group enhances lipophilicity, improving membrane permeability in cellular assays. However, steric hindrance at the 6-position may reduce binding affinity to certain enzymes (e.g., cytochrome P450 isoforms). Pharmacokinetic data (logP, IC₅₀) should be validated via in vitro assays .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they addressed?

Challenges include:

  • Twinned Data : Common in pyridine derivatives due to symmetry. Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder : Methyl/acid groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, SIMU) during refinement.
  • High-Resolution Limits : Use synchrotron radiation (λ = 0.7–1.0 Å) for sub-Å resolution .

Example Refinement Metrics :

ParameterValue
R-factor<0.05
CCDC Deposition1234567
Space GroupP2₁/c

Methodological Guidance for Data Contradictions

  • Synthesis Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading across studies .
  • Biological Activity Variability : Validate assay conditions (pH, temperature) and cell lines used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.